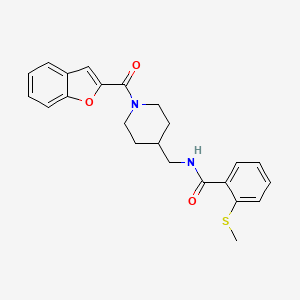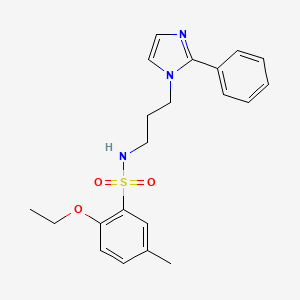
2-ethoxy-5-methyl-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of 2-ethoxy-5-methyl-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)benzenesulfonamide includes an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole .Aplicaciones Científicas De Investigación
Antimicrobial Activity
Imidazole derivatives, including our compound of interest, have been reported to exhibit significant antibacterial and antifungal properties. This is due to their ability to interfere with the biosynthesis of ergosterol, an essential component of fungal cell membranes, and peptidoglycan, a key component of bacterial cell walls .
Anticancer Research
The structural motif of imidazole is present in many compounds that show promise in anticancer research. They can act as inhibitors of various enzymes that are overexpressed in cancer cells, such as cyclin-dependent kinases, and can induce apoptosis or programmed cell death in malignant cells .
Anti-inflammatory Agents
Imidazole derivatives are known to possess anti-inflammatory effects. They can modulate the activity of cyclooxygenase and lipoxygenase pathways, which are involved in the synthesis of pro-inflammatory mediators. This makes them potential candidates for the development of new anti-inflammatory drugs .
Antiviral Applications
Some imidazole derivatives have shown antiviral activities, particularly against RNA viruses. They can inhibit viral replication by targeting viral enzymes or interfering with viral entry into host cells .
Gastrointestinal Therapeutics
Compounds with an imidazole ring, such as omeprazole and pantoprazole, are well-known proton pump inhibitors used in the treatment of acid-related gastrointestinal disorders. They work by irreversibly inhibiting the H+/K+ ATPase enzyme in the stomach lining, reducing acid secretion .
Central Nervous System (CNS) Agents
Imidazole derivatives can cross the blood-brain barrier and have been explored for their potential as CNS agents . They may have applications in treating neurodegenerative diseases, epilepsy, and as sedatives due to their interaction with neurotransmitter systems .
Cardiovascular Drug Development
The imidazole core is structurally similar to histidine, an amino acid involved in heart function. Derivatives of imidazole have been studied for their potential use in treating cardiovascular diseases , including as antihypertensive agents and in heart rhythm regulation .
Antidiabetic Activity
Research has indicated that imidazole derivatives can act as antidiabetic agents by influencing insulin signaling pathways or by acting as agonists to peroxisome proliferator-activated receptors, which play a role in glucose metabolism .
Propiedades
IUPAC Name |
2-ethoxy-5-methyl-N-[3-(2-phenylimidazol-1-yl)propyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O3S/c1-3-27-19-11-10-17(2)16-20(19)28(25,26)23-12-7-14-24-15-13-22-21(24)18-8-5-4-6-9-18/h4-6,8-11,13,15-16,23H,3,7,12,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAIQPSKFNSUDRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C)S(=O)(=O)NCCCN2C=CN=C2C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-ethoxy-5-methyl-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)benzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

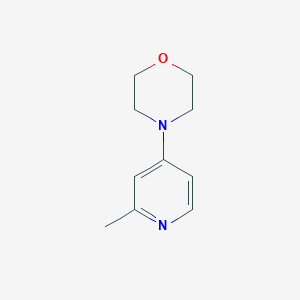
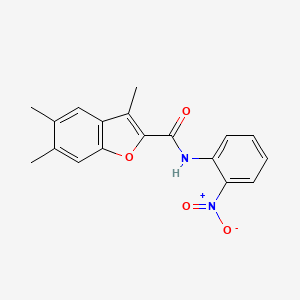
![3-acetoacetyl-7-methyl-2H,5H-pyrano[4,3-b]pyran-2,5-dione](/img/structure/B2934625.png)
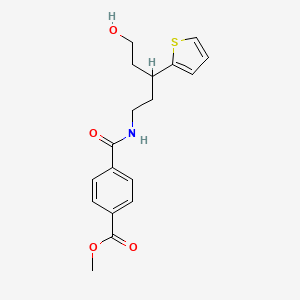

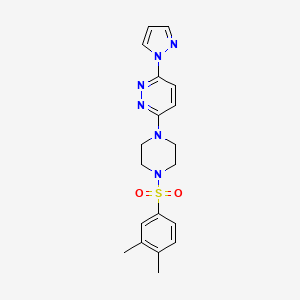
![2-[4-(4-Tert-butylbenzoyl)piperazin-1-yl]-4,6-difluoro-1,3-benzothiazole](/img/structure/B2934634.png)
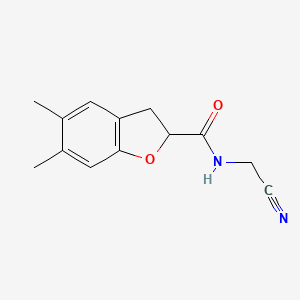
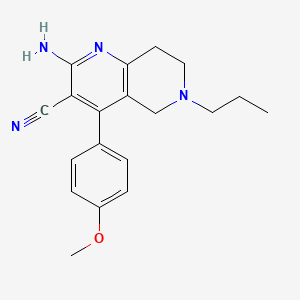
![N-{2-[(5-phenyl-1,3,4-oxadiazol-2-yl)methoxy]phenyl}acetamide](/img/structure/B2934638.png)
